3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a compound of interest in the synthesis of various heterocyclic compounds, which are central to the development of pharmaceuticals and materials science. For example, Said El-Kurdi et al. (2021) utilized chlorinated agents for the mild condition synthesis of triazolopyridines, showcasing the compound's role in creating structures with potential pharmaceutical applications. The characterization of these compounds, including X-ray diffraction, highlighted their intricate molecular structure and potential as versatile synthetic intermediates (El-Kurdi et al., 2021).
Chemical Properties and Reactions
The chemical reactivity and properties of this compound derivatives enable the synthesis of complex molecular architectures. For instance, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their subsequent rearrangement to [1,5-c] analogues, as reported by Caifei Tang et al. (2014), demonstrate the compound's utility in creating new chemical entities with halogen functionalities. These functionalities facilitate further chemical modifications, proving the compound's versatility in synthetic chemistry (Tang et al., 2014).
Application in Heterocyclic Chemistry
The role of this compound extends to the synthesis of heterocyclic compounds with potential biological activity. Research by M. Suresh et al. (2016) on the synthesis of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives underscores its significance in generating compounds with antimicrobial properties. This research highlights the compound's importance in the discovery and development of new antimicrobial agents, showcasing its applicability in medicinal chemistry and pharmacology (Suresh et al., 2016).
Advancements in Explosives Research
Interestingly, this compound derivatives have also found applications beyond medicinal chemistry. For instance, in the field of materials science, particularly in the development of insensitive high explosives, compounds derived from this compound have been evaluated for their explosive properties, showcasing the compound's versatility and potential in a wide range of scientific applications (Snyder et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit various kinases , suggesting that this compound may also target kinases or other proteins involved in cell signaling pathways.
Mode of Action
This inhibition could lead to changes in cellular processes, such as cell proliferation or apoptosis .
Biochemical Pathways
Given its potential kinase inhibitory activity, it may affect pathways involving cell growth and proliferation, apoptosis, and other cellular processes .
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
Triazolopyridine derivatives, a family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
Cellular Effects
Related triazolopyridine compounds have been shown to have significant effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLUOYMIDZFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427852-24-1 |
Source
|
Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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